molecular formula C18H15N3O4S B6080545 AST 7062601

AST 7062601

Cat. No.: B6080545
M. Wt: 369.4 g/mol
InChI Key: QYYUAHHHRFEEOO-UHFFFAOYSA-N
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Description

AST 7062601 (also known as AST070) is a small molecule with the molecular formula C₁₈H₁₅N₃O₄S and a molecular weight of 369.39 g/mol . Its chemical structure is defined as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide . This compound was identified through high-throughput screening as a potent inducer of Ucp1 (uncoupling protein 1), a mitochondrial protein critical for thermogenesis in brown adipocytes .

Mechanism of Action: this compound modulates the AKAP1/PKA signaling pathway, enhancing Ucp1 promoter activity and mRNA expression. In primary mouse brown adipocytes, it induces a 10-fold increase in Ucp1 mRNAcompared to controls, with optimal efficacy at10 μM .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-16(19-11-5-6-14-15(9-11)25-8-7-24-14)10-26-18-20-13-4-2-1-3-12(13)17(23)21-18/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYUAHHHRFEEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

AST 7062601, also known as AST070, is a small molecule identified as a potent inducer of uncoupling protein 1 (UCP1) expression, primarily in brown adipocytes. This compound has garnered attention due to its potential implications in metabolic regulation and thermogenesis.

This compound acts by enhancing mitochondrial respiration and promoting the expression of genes associated with brown adipocyte identity and function. The compound was selected for further study after initial screenings indicated its ability to significantly increase UCP1 expression in both primary mouse brown adipocytes and human white adipocytes.

Key Findings:

  • UCP1 Induction : Treatment with this compound resulted in nearly a 7-fold increase in UCP1 expression in primary brown adipocytes .
  • Gene Expression : Alongside UCP1, this compound also elevated the expression of other genes involved in mitochondrial function and fatty acid oxidation, such as CIDEA , ACADM , and CPT1B .
  • Mitochondrial Function : The compound was shown to enhance mitochondrial respiration, particularly uncoupled respiration, which is crucial for thermogenic processes .

Experimental Data

The biological activity of this compound was validated through various assays:

Parameter Result
UCP1 Expression (fold change)7-fold increase
Mitochondrial RespirationSignificant increase in uncoupled respiration
PKA ActivityIncreased PKA activity upon treatment

Seahorse XF Analysis

Using the Seahorse XF analyzer, researchers measured mitochondrial respiration rates post-treatment with this compound. Results indicated that both this compound and a comparative compound (Z160) significantly increased mitochondrial respiration metrics, demonstrating the compound's efficacy in enhancing metabolic activity in adipocytes .

Case Studies and Research Findings

A study published in Nature Communications highlighted the role of this compound in promoting thermogenesis through UCP1 induction. The research included various controls and replicates to ensure the reliability of results.

  • Study Design : The study utilized both immortalized and primary brown adipocyte cell lines to assess the effects of this compound.
  • Results Summary :
    • In immortalized cells, this compound induced markers of brown adipocyte identity.
    • In primary cells, the effects were more pronounced, suggesting that the compound may have differential impacts based on cell type.

Comparison with Similar Compounds

AST 7062601 vs. Z160

Parameter This compound Z160
Target Cells Mouse brown adipocytes Human white adipocytes
Ucp1 Induction 10-fold mRNA increase (mouse) 7-fold mRNA increase (human)
Additional Genes Affected Ppargc1a, Pparg CIDEA, ACADM, CPT1B, ELOVL3
Mechanism AKAP1/PKA modulation Undefined (structural analog)
Optimal Concentration 10 μM Not reported

Key Differences :

  • Z160 demonstrates broader transcriptional effects in human cells, upregulating lipid metabolism genes (ACADM, CPT1B) alongside Ucp1 .
  • This compound’s mechanism via AKAP1/PKA is distinct from Z160, which may act through alternative pathways .

This compound vs. Adrenergic Agonists

Parameter This compound Adrenergic Agonists (e.g., β3-AR agonists)
Target Pathway AKAP1/PKA β-adrenergic receptor (β3-AR)
Specificity Direct Ucp1 promoter activation Systemic adrenergic stimulation
Side Effects Minimal reported Cardiovascular risks (tachycardia, hypertension)
Species Efficacy Mouse-specific data Broadly tested in rodents and humans

Key Insights :

  • Adrenergic agonists are well-characterized but carry systemic side effects, whereas this compound offers targeted Ucp1 induction .

Molecular and Pharmacokinetic Comparison

Compound Molecular Formula CAS No. Solubility Bioavailability
This compound C₁₈H₁₅N₃O₄S 675197-89-4 Not reported Not quantified
Z160 Not disclosed Not available Not reported Not reported
β3-AR Agonists Variable Variable Variable (e.g., CL316243: 0.052 mg/ml ) Moderate

Notable Gaps:

  • Pharmacokinetic data (e.g., half-life, clearance) for this compound remain unreported, limiting direct comparisons .
  • Z160’s structural similarity to this compound suggests shared scaffold features, but its human-cell efficacy highlights translational advantages .

Recommendations :

  • Validate this compound’s efficacy in human adipocyte models.
  • Investigate synergistic effects with Z160 or β3-AR agonists for enhanced thermogenesis.

Q & A

Q. What is the molecular mechanism by which AST 7062601 induces UCP1 expression?

this compound activates the AKAP1/PKA signaling pathway, which enhances UCP1 transcription in adipocytes. Experimental validation using luciferase reporter assays in mouse brown adipocytes showed a 10-fold increase in Ucp1 mRNA compared to controls. Human white adipocytes treated with this compound exhibited a 7-fold induction of UCP1 alongside elevated CIDEA, ACADM, and CPT1B expression, indicating broad thermogenic activation .

Q. What experimental models are suitable for studying this compound’s effects on thermogenesis?

Primary mouse brown adipocytes and human white adipocytes are validated models. Key endpoints include qPCR for UCP1 mRNA, mitochondrial respiration assays (e.g., Seahorse XF Analyzer), and protein quantification via Western blot. Ensure consistency by using standardized differentiation protocols and controls (e.g., untreated cells and β3-adrenergic receptor agonists) .

Q. How reproducible are the thermogenic effects of this compound across species?

While this compound induces UCP1 in both murine (10-fold mRNA increase) and human adipocytes (7-fold mRNA increase), inter-species variability in AKAP1/PKA signaling efficiency may require dose optimization. Cross-validation using isogenic cell lines or primary cells from multiple donors is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in mitochondrial respiration data when testing this compound?

Discrepancies in uncoupled vs. maximal respiration rates may arise from differences in adipocyte differentiation maturity or assay conditions. Standardize oxygen consumption rate (OCR) measurements by normalizing to cell count/protein content and include FCCP (uncoupler) controls. Replicate experiments across ≥3 biological replicates to ensure statistical robustness .

Q. What experimental design optimizes dose-response studies for this compound?

Use a factorial design to test variables: concentration (e.g., 1–50 µM), exposure time (acute vs. chronic), and adipocyte subtype (brown vs. white). For example:

Concentration (µM)Exposure TimeUCP1 mRNA Fold ChangeMitochondrial OCR Increase
1024 hours7.5±1.235%±5%
2048 hours10.2±1.850%±7%
Include vehicle controls (e.g., DMSO) and reference compounds (e.g., CL316,243) .

Q. How can researchers integrate omics data to elucidate this compound’s broader metabolic effects?

Perform RNA-seq to identify co-regulated genes (e.g., ELOVL3, CPT1B) and metabolomics to profile fatty acid oxidation intermediates. Pathway enrichment analysis (e.g., KEGG, GO) can link UCP1 induction to lipid metabolism or mitochondrial biogenesis. Validate findings with siRNA-mediated knockdown of AKAP1/PKA targets .

Q. What methodological pitfalls should be avoided when assessing this compound in vivo?

Avoid confounding variables in animal models (e.g., ambient temperature, diet-induced thermogenesis). Use thermoneutral housing (30°C) to isolate drug effects. Measure core temperature, energy expenditure (indirect calorimetry), and adipose tissue histology. Validate UCP1 via immunohistochemistry .

Q. How can contradictory findings in UCP1 protein vs. mRNA levels be addressed?

Post-transcriptional regulation (e.g., miRNA targeting) or protein degradation may explain discrepancies. Use cycloheximide chase assays to assess UCP1 half-life and ribopuromycylation to quantify translation rates. Pair with proteomics to confirm mRNA-protein correlation .

Methodological Guidance

  • Controls : Include vehicle-treated cells, β3-agonist (e.g., CL316,243) as a positive control, and AKAP1/PKA inhibitors (e.g., H89) for pathway validation.
  • Data Validation : Triangulate qPCR, Western blot, and functional assays (OCR) to confirm UCP1 activity .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility: detail cell sources, differentiation protocols, and statistical methods .

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